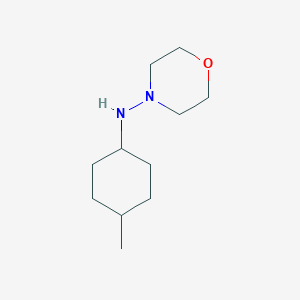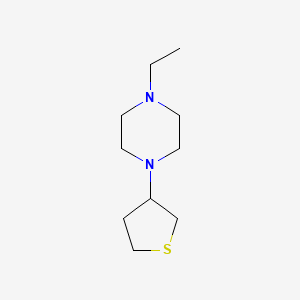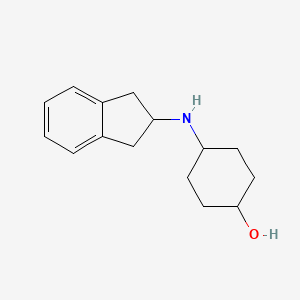![molecular formula C18H29NO B3854173 N-[3-(4-methoxyphenyl)-1-methylpropyl]cycloheptanamine](/img/structure/B3854173.png)
N-[3-(4-methoxyphenyl)-1-methylpropyl]cycloheptanamine
Vue d'ensemble
Description
N-[3-(4-methoxyphenyl)-1-methylpropyl]cycloheptanamine, also known as UMB24, is a novel psychoactive substance that has gained attention for its potential therapeutic applications. It belongs to the class of cycloheptamines and is structurally similar to ketamine, a dissociative anesthetic. However, unlike ketamine, UMB24 has a longer half-life and is less likely to cause hallucinations or dissociation.
Mécanisme D'action
N-[3-(4-methoxyphenyl)-1-methylpropyl]cycloheptanamine acts as a selective NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor in the brain. The NMDA receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. By blocking the NMDA receptor, this compound reduces the activity of the glutamate system, which is overactive in depression and anxiety.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. BDNF is important for the development and maintenance of neuronal connections, and its deficiency has been linked to depression and other mood disorders. This compound also increases the levels of serotonin and dopamine, two neurotransmitters that play a key role in regulating mood and emotion.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(4-methoxyphenyl)-1-methylpropyl]cycloheptanamine has several advantages for lab experiments. It has a longer half-life than ketamine, which means it can be administered less frequently. It also has a lower risk of causing hallucinations or dissociation, which makes it easier to study its therapeutic effects. However, this compound is a relatively new substance, and its long-term effects on the brain and body are not yet fully understood. More research is needed to determine its safety and efficacy for human use.
Orientations Futures
There are several future directions for N-[3-(4-methoxyphenyl)-1-methylpropyl]cycloheptanamine research. One area of interest is its potential as a treatment for substance use disorders. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, and it may have applications for the treatment of opioid addiction. Another area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, and it may have applications for the treatment of other neurodegenerative disorders as well. Finally, more research is needed to determine the optimal dosing and administration of this compound for therapeutic use.
Applications De Recherche Scientifique
N-[3-(4-methoxyphenyl)-1-methylpropyl]cycloheptanamine has shown potential as a treatment for depression, anxiety, and post-traumatic stress disorder (PTSD). It works by modulating the activity of the glutamate system in the brain, which is involved in the regulation of mood and emotion. This compound has also been studied for its analgesic properties and has shown promise as a non-opioid pain reliever.
Propriétés
IUPAC Name |
N-[4-(4-methoxyphenyl)butan-2-yl]cycloheptanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-15(19-17-7-5-3-4-6-8-17)9-10-16-11-13-18(20-2)14-12-16/h11-15,17,19H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTRSWWGKXTPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-benzodioxol-5-yl[(4-bromo-2-thienyl)methyl]amine](/img/structure/B3854112.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(4-methoxyphenyl)-2-butanamine](/img/structure/B3854132.png)


![ethyl 4-({[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetyl}amino)-1-piperidinecarboxylate](/img/structure/B3854158.png)


![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B3854166.png)
![4-(4-bromophenyl)-1-[4-(methylthio)benzyl]-4-piperidinol](/img/structure/B3854181.png)

![1-benzyl-N-[1-(2-phenylethyl)-4-piperidinyl]-4-piperidinamine](/img/structure/B3854192.png)
![ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B3854194.png)